1-Chloro-1,1-difluoroethane

Catalog No.
S576185
CAS No.
75-68-3
M.F
C2H3ClF2
CH3-CClF2
C2H3ClF2
M. Wt
100.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-1,1-difluoroethane

CAS Number

75-68-3

Product Name

1-Chloro-1,1-difluoroethane

IUPAC Name

1-chloro-1,1-difluoroethane

Molecular Formula

C2H3ClF2
CH3-CClF2
C2H3ClF2

Molecular Weight

100.49 g/mol

InChI

InChI=1S/C2H3ClF2/c1-2(3,4)5/h1H3

InChI Key

BHNZEZWIUMJCGF-UHFFFAOYSA-N

SMILES

CC(F)(F)Cl

solubility

0.01 M
Insoluble in water; sol in benzene
In water, 1,400 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.19

Synonyms

1-chloro-1,1-difluoroethane, CFC 142b, CFC-142b

Canonical SMILES

CC(F)(F)Cl

The exact mass of the compound 1-Chloro-1,1-difluoroethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 minsoluble in water; sol in benzenein water, 1,400 mg/l at 25 °csolubility in water, g/100ml at 25 °c: 0.19. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.

1-Chloro-1,1-difluoroethane (CAS: 75-68-3), commonly known as HCFC-142b, is a hydrochlorofluorocarbon with a boiling point of -9.2 °C. While historically utilized as a refrigerant and blowing agent due to its favorable thermodynamic properties, its primary procurement relevance today is as an indispensable chemical feedstock. Specifically, HCFC-142b serves as the principal industrial precursor for the synthesis of vinylidene fluoride (VDF), the monomer required to produce polyvinylidene fluoride (PVDF) [1]. Because feedstock applications are generally exempt from dispersive-use phase-outs under the Montreal Protocol, HCFC-142b remains a critical, high-volume raw material for the fluoropolymer and lithium-ion battery supply chains [2].

In precursor applications, substituting HCFC-142b with closely related fluorocarbons fails because the specific molecular structure (CH3CClF2) is strictly required to yield the target monomer. For example, attempting to substitute it with HFC-152a (1,1-difluoroethane) eliminates the chlorine atom necessary for preferential dehydrochlorination, resulting in vinyl fluoride (VF) rather than vinylidene fluoride (VDF) [1]. Similarly, utilizing HCFC-22 (chlorodifluoromethane) under pyrolysis conditions yields tetrafluoroethylene (TFE) instead of VDF [2]. Furthermore, alternative routes to VDF, such as the dehydrofluorination of HFC-143a (1,1,1-trifluoroethane), require significantly harsher reaction conditions and suffer from lower selectivity [1]. Consequently, for PVDF manufacturing, HCFC-142b is a non-interchangeable feedstock.

Monomer Yield: Dehydrochlorination Selectivity to Vinylidene Fluoride (VDF)

The commercial viability of PVDF production relies on the efficient generation of its monomer, VDF. HCFC-142b undergoes thermal dehydrochlorination to yield VDF with high selectivity. When paired with advanced metal fluoride catalysts (e.g., SrF2 or BaF2) at optimized temperatures of 350–450 °C, HCFC-142b achieves conversion rates of 70–94% and a VDF selectivity of 80–91% [1]. In contrast, alternative pathways using non-chlorinated analogs like HFC-143a require much harsher dehydrofluorination conditions, and co-pyrolysis routes (e.g., CHF3 with CH4) suffer from low yields that are not industrially viable [2].

Evidence DimensionVDF Selectivity and Conversion
Target Compound DataHCFC-142b: >90% selectivity at 350-450 °C (catalytic) or >650 °C (thermal)
Comparator Or BaselineHFC-143a / Co-pyrolysis routes: Low yield, requires harsher dehydrofluorination conditions
Quantified DifferenceHCFC-142b provides the only high-yield, high-selectivity industrial pathway to VDF.
ConditionsThermal pyrolysis (>650 °C) or catalytic dehydrochlorination (350-450 °C, 1 bar).

Procurement of HCFC-142b is strictly necessary for PVDF manufacturers because it is the only precursor that delivers industrially viable VDF yields via direct dehydrochlorination.

Processability: Catalytic Temperature Reduction for Energy Efficiency

Standard industrial pyrolysis of HCFC-142b requires temperatures exceeding 650 °C, which leads to severe carbon deposition (coking) and necessitates frequent reactor shutdowns for decoking [2]. However, recent catalytic advancements demonstrate that HCFC-142b is highly processable at much lower temperatures. Using a calcined BaF(p-BDC)0.5 or SrF2 catalyst, the dehydrochlorination of HCFC-142b can be executed at 350–450 °C while maintaining >90% selectivity for VDF [1][2]. This 200–300 °C reduction in operational temperature prevents tube blockage and drastically lowers the energy consumption of the continuous production process.

Evidence DimensionRequired Reaction Temperature for VDF Synthesis
Target Compound DataHCFC-142b with metal fluoride catalysts: 350–450 °C
Comparator Or BaselineUncatalyzed HCFC-142b pyrolysis: >650 °C
Quantified DifferenceTemperature reduction of 200–300 °C, mitigating coke formation.
ConditionsAtmospheric pressure, GHSV of 600-1200 h-1.

Buyers investing in HCFC-142b can leverage modern catalytic processes to lower energy overhead and reduce maintenance downtime caused by reactor coking.

Environmental Baseline: ODP and GWP Profiling for Closed-Loop Systems

While emissive uses of HCFC-142b are heavily restricted, its thermodynamic profile remains relevant for specific closed-loop or exempted legacy applications. HCFC-142b possesses an Ozone Depletion Potential (ODP) of 0.065 and a Global Warming Potential (GWP) of 2310 [1]. This represents a massive reduction in ozone impact compared to historical baselines like CFC-12 (ODP 1.0, GWP 10900) [1]. Although modern HFCs (e.g., HFC-152a, GWP 124) offer lower climate impacts, HCFC-142b's specific boiling point (-9.2 °C) and vapor pressure characteristics make it uniquely suited for legacy refrigerant blends (such as R-409A) where HFC-152a cannot serve as a direct drop-in replacement without system redesign.

Evidence DimensionOzone Depletion Potential (ODP) and Global Warming Potential (GWP)
Target Compound DataHCFC-142b: ODP 0.065, GWP 2310
Comparator Or BaselineCFC-12: ODP 1.0, GWP 10900
Quantified Difference93.5% reduction in ODP and 78% reduction in GWP versus CFC-12.
ConditionsStandard IPCC 100-year time horizon reporting values.

Understanding these metrics is critical for regulatory compliance and quota management when procuring HCFC-142b for permitted or feedstock applications.

Primary Feedstock for Polyvinylidene Fluoride (PVDF) Manufacturing

HCFC-142b is the mandatory precursor for synthesizing vinylidene fluoride (VDF) via dehydrochlorination. This application is highly relevant for industrial procurement driven by the lithium-ion battery sector, where PVDF is utilized as a critical cathode binder and separator coating [1].

Low-Temperature Catalytic VDF Synthesis Workflows

For chemical engineering research and pilot plants focusing on energy-efficient monomer production, HCFC-142b is the ideal substrate. It is used to validate novel metal fluoride or nitrogen-doped carbon catalysts designed to lower the dehydrochlorination temperature from >650 °C to 350 °C, thereby reducing coke formation and energy overhead[2].

Component in Exempted or Legacy Refrigerant Blends

In jurisdictions where permitted, HCFC-142b is utilized in specific azeotropic or zeotropic blends (e.g., R-409A) to match the thermodynamic performance and oil solubility of legacy CFCs in closed-loop systems that cannot be retrofitted for modern HFCs or HFOs [3].

Physical Description

1-chloro-1,1-difluoroethane appears as a colorless, odorless gas shipped as a liquid under own vapor pressure. Contact with the unconfined liquid may cause frostbite by evaporative cooling. Easily ignited. Vapors heavier than air. A leak may be either liquid or vapor. May asphyxiate by the displacement of air. Prolonged exposure to fire or intense heat may cause the containers to violently rupture and rocket.
GasVapor; Liquid
COLOURLESS COMPRESSED LIQUEFIED GAS.

Color/Form

Colorless gas

XLogP3

2

Boiling Point

-9.7 °C
-9.1 °C
-9 °C

Flash Point

Flammable gas

Vapor Density

Relative vapor density (air = 1): 3.5

Density

1.107 g/cu m at 25 °C
Relative density (water = 1): 1.1

LogP

log Kow = 2.05 (est)
1.6

Odor

Nearly odorless

Melting Point

-130.8 °C
-131 °C

UNII

FUC3XHA6GY

GHS Hazard Statements

Aggregated GHS information provided by 149 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (79.19%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H336 (20.81%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H412 (24.83%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H420 (48.32%): Harms public health and the environment by destroying ozone in the upper atmosphere [Warning Hazardous to the ozone layer];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.54e+03 mmHg
2,540 mm Hg at 25 °C /calculated from experimentally derived coefficients/
Vapor pressure, kPa at 25 °C: 337

Pictograms

Flammable Irritant

Flammable;Compressed Gas;Irritant

Impurities

1,1-Difluoro-1-chloroethane has a minimum purity of 98.0%.
Impurities in HCFC 142b have been reported at levels of 0.06% HCFC 141b, very much smaller levels of HCFC-22, CFC-11, HFC-152a, CFC-113 and traces of other compounds.

Other CAS

75-68-3

Wikipedia

1-chloro-1,1-difluoroethane

Use Classification

Fire Hazards -> Flammable - 4th degree
Cosmetics -> Propellant

Methods of Manufacturing

Chlorinating 1,1-difluoroethane in UV light.
... Synthesized from ... vinylidene chloride ... .
1,1,1-Trichloroethane + hydrogen fluoride (halogen exchange; coproduced with 1,1-dichloro-1-fluoroethane)
HCFC 142b is produced by hydrofluorination of methylchloroform or vinylidene chloride in the liquid phase.

General Manufacturing Information

All other basic organic chemical manufacturing
Industrial gas manufacturing
Plastic material and resin manufacturing
Ethane, 1-chloro-1,1-difluoro-: ACTIVE
Alternative to CFC-11 and CFC-114

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC METHOD FOR DETERMINING FLUOROCARBONS IN AIR IS DESCRIBED. CONCN IN AIR ARE DETERMINED DIRECTLY. /FLUOROCARBONS/
GAS CHROMATOGRAPHIC METHOD FOR MEASURING HALOCARBONS IN AMBIENT AIR SAMPLES IS PRESENTED. /HALOCARBONS/
COULOMETRIC GAS CHROMATOGRAPHY WITH 2 ELECTRON-CAPTURE DETECTORS IN SERIES & SILICONE OIL DC 200 COLUMN WAS USED FOR ANALYSIS OF 8 HALOGENATED HYDROCARBONS IN URBAN AIR SAMPLES. /HALOGENATED HYDROCARBONS/
FLUOROCARBONS IN AIR OF WORKING AREA & IN EXHALED AIR CAN BE ANALYZED BY IR SPECTROMETRY. /FLUOROCARBONS/
A GAS CHROMATOGRAPHIC PROCEDURE FOR DETERMINING ATMOSPHERIC LEVELS OF FLUOROCARBONS IS DESCRIBED. COLUMN IS TEMP PROGRAMMED TO SEPARATE HALOGENATED COMPONENTS WHILE MAINTAINING SHORT RETENTION TIMES FOR EACH COMPONENT. FREON 113 INCL. /FLUOROCARBONS/

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC METHOD FOR DETERMINING FLUOROCARBONS IS DESCRIBED. CONCN IN BODY FLUIDS ARE DETERMINED BY MEANS OF HEAD SPACE ANALYSIS. /FLUOROCARBONS/
HEXANE EXTRACTION PROCEDURE FOR THE DETERMINATION OF COMMON FLUOROCARBON PROPELLANTS IN BLOOD WAS EVALUATED. AN ANALYSIS OF SAMPLE HEADSPACE WAS ALSO EVALUATED FOR DETERMINING CHLOROPENTAFLUOROETHANE IN BLOOD. BOTH PROCEDURES INVOLVED ANALYSIS BY GAS CHROMATOGRAPHY USING ELECTRON CAPTURE DETECTION. THE WIDELY USED HEXANE EXTRACTION PROCEDURE FOR DETERMINING PPM LEVELS OF VOLATILE HALOCARBONS IN TISSUE WAS EVALUATED BY A COMBINATION OF RADIOCHEMICAL AND GAS CHROMATOGRAPHIC TECHNIQUES. THE DATA SUGGEST THAT HEXANE EXTRACTION GIVES SIGNIFICANTLY LOW RESULTS. /FLUOROCARBONS/

Storage Conditions

Chlorodifluoroethane must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates) since violent reactions occur. Detached or outside storage is preferred. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard ...

Interactions

... The combination of fluorocarbon with a sympathomimetic bronchodilator is potentially dangerous for the treatment of bronchial asthma. For the same reason, sympathomimetic drugs are contraindicated in cardiac resuscitation of patients suffering from fluorocarbon poisoning. /Fluorocarbon poisoning/

Dates

Last modified: 08-15-2023

Toxicological evaluation of hydrochlorofluorocarbon 142b

J A Seckar, H J Trochimowicz, G K Hogan
PMID: 3957176   DOI: 10.1016/0278-6915(86)90234-6

Abstract

Groups of 110 rats of each sex were exposed by whole-body inhalation to 0, 1000, 10,000 or 20,000 ppm (v/v) of hydrochlorofluorocarbon 142b (CFC 142b or 1-chloro-1, 1-difluoroethane) for 6 hr/day, 5 days/wk for 104 wk (ten rats from each group were killed after 52 wk) in a combined chronic toxicity and oncogenicity study. Concurrently, ten male rats per group were exposed to the same concentrations for 13 wk in a bone-marrow cytogenicity study and another ten male rats per group were exposed for 15 wk in a dominant lethal study. No toxicologically significant compound-related effects were observed in behaviour, appearance, growth, clinical pathology, or gross and microscopic pathology. Respiratory infection and consequently higher than expected mortality during the first year did not compromise the studies or conclusions but may have contributed to the intergroup differences in the numbers of chromosome breaks and acentric fragments. No evidence for mutagenic potential was seen in either the dominant lethal or the cytogenetic assays. These data indicate the very low toxicity of CFC 142b with respect to chronic effects and genotoxic and oncogenic potential. The toxicological profile of CFC 142b is similar to that of other chlorofluorocarbons that have been assigned a threshold limit value (TLV) of 1000 ppm as a workplace 8-hr time-weighted average by the American Conference of Governmental Industrial Hygienists.


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